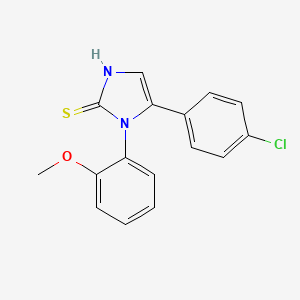

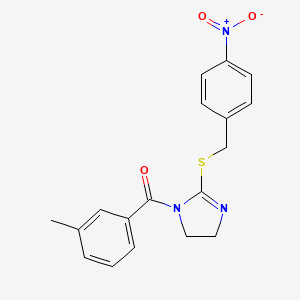

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol, also known as CMIT, is a potent biocide that has been widely used in various industrial and household applications. CMIT is an organic compound that belongs to the class of imidazole derivatives. It is a white crystalline solid that is soluble in water and ethanol. CMIT has gained significant attention due to its broad-spectrum antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and algae.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol involves the disruption of the cell membrane and the inhibition of cellular respiration. This compound binds to the cell membrane of microorganisms, causing damage to the membrane structure and function. This leads to the leakage of intracellular contents and the eventual death of the microorganism. This compound also inhibits the activity of enzymes involved in cellular respiration, leading to a decrease in energy production and cell death.

Biochemical and Physiological Effects:

This compound has been shown to have a broad-spectrum antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and algae. This compound has also been shown to be effective against biofilms, which are communities of microorganisms that are often resistant to traditional antimicrobial agents. This compound has a low toxicity profile and is considered safe for use in various industrial and household applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol is its broad-spectrum antimicrobial activity, which makes it effective against a wide range of microorganisms. This compound is also relatively easy to synthesize and has a low toxicity profile, making it safe for use in various industrial and household applications. However, this compound can be expensive to produce, and its effectiveness can be reduced in the presence of organic matter or in high pH environments.

Future Directions

There are several future directions for research on 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the optimization of this compound for specific applications, such as water treatment or oil and gas production. Additionally, there is a need for further research on the environmental impact of this compound and its potential for bioaccumulation and toxicity in aquatic ecosystems. Finally, there is a need for the development of alternative biocides that are more environmentally friendly and sustainable than this compound.

Synthesis Methods

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol can be synthesized by the reaction of 4-chlorobenzaldehyde and o-anisidine in the presence of sodium hydride and copper (I) iodide. The resulting intermediate is then reacted with thiourea to produce this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.

Scientific Research Applications

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-imidazole-2-thiol has been extensively studied for its antimicrobial properties and has been used in various industrial and household applications, including water treatment, oil and gas production, paper and pulp manufacturing, and household cleaning products. This compound has also been used as a preservative in personal care products, such as shampoos, lotions, and soaps.

properties

IUPAC Name |

4-(4-chlorophenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-20-15-5-3-2-4-13(15)19-14(10-18-16(19)21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLYVXLIENWSCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=CNC2=S)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2389138.png)

![1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)sulfonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2389140.png)

![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B2389149.png)

![1-methyl-3-(2-oxopropyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2389151.png)

![2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2389152.png)

![1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2389153.png)

![1-pentyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389155.png)